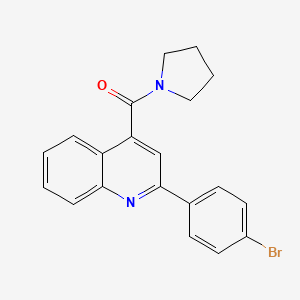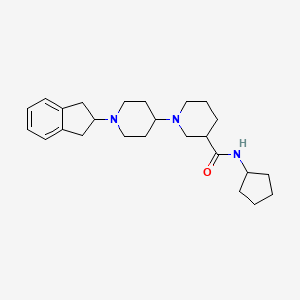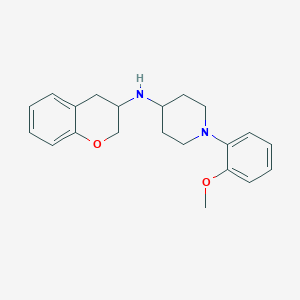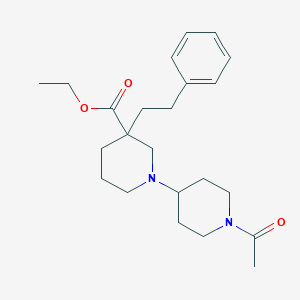
2-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, commonly known as BPQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BPQ is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of BPQ is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. BPQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. BPQ has also been shown to bind to the dopamine transporter, which can increase dopamine levels in the brain and improve motor function.
Biochemical and Physiological Effects:
BPQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase dopamine levels in the brain. Additionally, BPQ has been shown to have antibacterial and antifungal properties. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
実験室実験の利点と制限
BPQ has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized in the laboratory. It has a unique chemical structure that makes it a promising candidate for drug development. However, BPQ also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to study.
将来の方向性
There are several future directions for the study of BPQ. One potential direction is the development of BPQ-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the study of BPQ as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of BPQ and its potential applications in various fields of science.
合成法
The synthesis of BPQ involves the condensation of 4-bromoaniline with 1-pyrrolidinecarboxylic acid followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product. The synthesis of BPQ is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPQ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BPQ has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its antibacterial and antifungal properties.
特性
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c21-15-9-7-14(8-10-15)19-13-17(20(24)23-11-3-4-12-23)16-5-1-2-6-18(16)22-19/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPZWZAXAJMUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B6115490.png)
![6-(4-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6115508.png)

![N-(1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6115516.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6115519.png)
![1-[4-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B6115526.png)
![N-(4-ethylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6115531.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6115533.png)
![3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6115540.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115554.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B6115563.png)
